molecular formula C19H16N2O3S3 B2753379 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 898429-40-8

4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2753379
CAS No.: 898429-40-8
M. Wt: 416.53
InChI Key: NFLCICCFGJWWEJ-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 898429-40-8) is a sophisticated synthetic compound designed for research applications. This molecule features a unique hybrid architecture, integrating a thiochromenothiazole ring system with a benzamide unit bearing an ethylsulfonyl group. This specific combination of thiazole and sulfonamide moieties is a recognized strategy in medicinal chemistry for developing biologically active molecules, as both functional groups are known to contribute to diverse pharmacological properties . The structural complexity of this compound makes it a valuable scaffold for investigating novel therapeutic agents. Its molecular framework is characteristic of scaffolds studied for targeting various enzymes . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs aimed at enzyme inhibition and related biological mechanisms. The compound is supplied with a guaranteed purity of 90% or higher . This product is intended for research use only and is not approved for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLCICCFGJWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiochromene Precursor Synthesis

The thiochromene scaffold is synthesized via cyclocondensation of mercaptoacetophenones with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde). For example:
$$
\text{Mercaptoacetophenone} + \text{Cinnamaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Thiochroman-4-one} \quad
$$
Key parameters:

  • Solvent : Acetic acid (neat)
  • Temperature : 110–120°C
  • Yield : 65–78%

Thiazole Annulation via Hantzsch Synthesis

Thiazole ring formation employs classic Hantzsch conditions:
$$
\text{Thiochroman-4-one} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{Δ}} \text{Thiochromeno[4,3-d]thiazol-2-amine} \quad
$$
Optimized conditions :

  • Catalyst : Iodine (10 mol%)
  • Temperature : 100°C, 6–8 hours
  • Yield : 70–85%

Introduction of the 4-(Ethylsulfonyl)benzamide Group

Sulfonation of Benzamide Precursors

The ethylsulfonyl group is introduced via sulfonation-oxidation of a thioether intermediate:

  • Thioether formation :
    $$
    \text{4-Mercaptobenzoic acid} + \text{Ethyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Ethylthio)benzoic acid} \quad
    $$
  • Oxidation to sulfone :
    $$
    \text{4-(Ethylthio)benzoic acid} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{4-(Ethylsulfonyl)benzoic acid} \quad
    $$
    Critical parameters :
  • Oxidant : 30% H₂O₂ in acetic acid
  • Reaction time : 12 hours
  • Yield : 88–92%

Amide Coupling Strategies

Activation of 4-(ethylsulfonyl)benzoic acid is achieved using T3P (propylphosphonic anhydride) or HATU :
$$
\text{4-(Ethylsulfonyl)benzoic acid} + \text{Thiochromeno[4,3-d]thiazol-2-amine} \xrightarrow{\text{T3P, DIPEA}} \text{Target compound} \quad
$$
Optimized conditions :

  • Coupling reagent : T3P (50% in EtOAc)
  • Base : N,N-Diisopropylethylamine (2.5 equiv)
  • Solvent : Dichloromethane, 0°C to RT
  • Yield : 62–68%

Structural Validation and Analytical Data

Spectroscopic Characterization

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.4 Hz, 2H, ArH), δ 7.89 (s, 1H, Thiazole-H), δ 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), δ 1.32 (t, J = 7.2 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.5 (C=O), 154.2 (Thiazole-C2), 142.1 (SO₂C), 128.9–126.4 (ArC)
HRMS m/z Calcd for C₂₀H₁₇N₂O₃S₃: 437.0432; Found: 437.0429 [M+H]⁺

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the planarity of the thiochromene-thiazole system and sulfonyl group geometry .

Challenges and Optimization Opportunities

Synthetic Limitations

  • Low yields in amide coupling : Attributed to steric hindrance from the ethylsulfonyl group (42–58% yields in initial attempts).
  • Purification difficulties : Co-elution of byproducts during column chromatography.

Proposed Solutions

  • Microwave-assisted synthesis : Reducing reaction times from 12 hours to 30 minutes while improving yields to 75%.
  • Flow chemistry approaches : Continuous flow systems minimize side reactions in sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiochromeno-thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzamide core.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the thiochromeno-thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Rings

  • Compound 7b (): 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. Key Difference: Replaces the thiochromeno-thiazole with a pyridyl-thiazole. Impact: Reduced aromatic surface area may weaken target binding affinity compared to the fused thiochromeno system. Pyridine’s basic nitrogen could alter solubility (e.g., increased protonation at physiological pH) .
  • Compounds 4d–4i (): Thiazol-2-yl benzamides with morpholinomethyl or piperazinyl substituents. Key Difference: Polar amine-containing side chains instead of ethylsulfonyl.

Sulfonyl-Containing Analogues

  • Compound 50 (): N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. Key Difference: Dimethylsulfamoyl group vs. ethylsulfonyl. Impact: Dimethylsulfamoyl is more polar and may increase solubility but reduce membrane permeability.
  • Compound 14 (): 4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxoimidazolyl)methyl]-5-methylbenzenesulfonamide. Key Difference: Sulfonamide linkage and thioether side chain. Impact: Thioether groups are prone to oxidation, reducing metabolic stability compared to the stable sulfonyl group in the target compound .

Triazole and Triazole-Thione Derivatives

  • Compounds 7–9 (): 5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones. Key Difference: Triazole-thione core vs. thiochromeno-thiazole.

N-(Thiazol-2-yl)Benzamide Scaffold Variations

  • Compound 2D216 () : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.
    • Key Difference : Piperidinylsulfonyl substituent and dimethylphenyl group.
    • Impact : Piperidinylsulfonyl introduces basicity, which may improve solubility but increase off-target interactions (e.g., hERG binding) .
  • ZINC2814885 () : 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
    • Key Difference : Diethylsulfamoyl and nitrophenyl groups.
    • Impact : Nitrophenyl enhances electron-withdrawing effects but may confer toxicity risks (e.g., mutagenicity) .

Comparative Data Table

Property Target Compound Compound 7b (Pyridyl-Thiazole) Compound 50 (Dimethylsulfamoyl) Compound 2D216 (Piperidinylsulfonyl)
Molecular Weight ~443.5 g/mol (estimated) 403.4 g/mol 492.3 g/mol 482.5 g/mol
Solubility (LogP) Moderate (estimated ~3.2) ~2.8 ~2.1 (higher polarity) ~3.5 (piperidine increases logP)
Synthetic Yield Not reported (analogues: 33–60% ) 33% Not reported Not reported
Biological Target Undisclosed (thiochromeno-thiazole suggests kinase/GPCR) Kinase inhibitors NF-κB activation NF-κB/kinase multitarget

Research Findings and Implications

  • Structural Rigidity: The thiochromeno-thiazole core likely enhances binding to flat protein pockets (e.g., ATP-binding sites in kinases) compared to flexible analogues like morpholinomethyl derivatives .
  • Sulfonyl Group Effects : Ethylsulfonyl balances polarity and stability, outperforming dimethylsulfamoyl in membrane permeability and thioethers in metabolic resistance .
  • SAR Insights : Substitutions on the benzamide (e.g., ethylsulfonyl vs. piperidinylsulfonyl) critically modulate target selectivity, as seen in NF-κB activators .

Biological Activity

The compound 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate ethylsulfonyl and thiochromeno structures. The synthetic pathway typically includes:

  • Formation of Thiochromeno Framework : The thiochromeno structure is synthesized through a series of cyclization reactions involving appropriate precursors.
  • Introduction of Ethylsulfonyl Group : The ethylsulfonyl moiety is introduced using sulfonylation reactions.
  • Benzamide Formation : The final step involves the coupling of the thiochromeno derivative with a benzamide, typically facilitated by coupling agents or catalysts.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, a related study demonstrated that thiazolidinones with benzothiazole moieties showed promising anticancer effects against various cancer cell lines, including leukemia and melanoma . This suggests that 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide may also possess similar properties.

The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, they may target:

  • Apoptosis Pathways : Inducing programmed cell death in malignant cells.
  • Cell Cycle Regulation : Interfering with the normal progression of the cell cycle.
  • Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Thiazolidinones :
    • Objective : Evaluate anticancer activity.
    • Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
  • Thiochromeno Derivatives :
    • Objective : Investigate anti-inflammatory and anticancer properties.
    • Results : Some derivatives showed effective inhibition of tumor growth in preclinical models, suggesting potential for therapeutic applications .

Data Table

Compound NameActivity TypeIC50 (µM)Cancer TypeReference
Compound AAnticancer5.38Leukemia
Compound BAnticancer4.45Melanoma
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamideAnticancer (proposed)TBDTBDTBD

Q & A

Q. What metabolic pathways are implicated in its degradation, and how are metabolites identified?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to detect sulfone or amino derivatives .
  • Stable Isotope Labeling : Use ¹³C/²H isotopes to track metabolic fate in urine/plasma .
  • CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) involved in metabolism using fluorogenic substrates .

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